Pipazetate-d10 Hydrochloride is a deuterated form of Pipazetate, a compound classified as a 1-azaphenothiazine derivative. Originally marketed as a cough suppressant under various brand names, including Dipect and Theratuss, Pipazetate has been noted for its sigma-1 receptor binding properties and local anesthetic effects. Despite its initial approval by the FDA in 1962, it was withdrawn from the market in 1972 due to insufficient evidence of efficacy in reducing cough frequency at recommended dosages .
Pipazetate-d10 Hydrochloride derives from the parent compound Pipazetate, which is synthesized through specific chemical reactions involving precursor compounds. The deuterated version is utilized primarily for research purposes, particularly in pharmacokinetic studies and metabolic profiling.
Pipazetate-d10 Hydrochloride falls under the category of pharmaceutical compounds with potential applications in respiratory therapies and neurological research due to its interaction with sigma receptors. It is classified as an antitussive agent, although its clinical use has been limited.
The synthesis of Pipazetate involves several key reactions:
The synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. The use of deuterated solvents not only aids in achieving the desired isotopic labeling but also influences the compound's pharmacokinetic properties.
The compound's structural data can be represented using various chemical notation systems such as SMILES and InChI formats, which provide insights into its molecular geometry and functional groups.
Pipazetate-d10 Hydrochloride participates in various chemical reactions that can be categorized into:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential interactions with other pharmaceuticals.
Pipazetate-d10 Hydrochloride exerts its effects primarily through binding to sigma receptors, particularly sigma-1 receptors, which are implicated in modulating neurotransmitter release and neuronal excitability. This binding leads to various physiological effects, including potential analgesic and anxiolytic properties.
The binding affinity (IC50 value) for sigma-1 receptors is reported at approximately , indicating a moderate potency that can influence both central nervous system activity and peripheral responses .
Pipazetate-d10 Hydrochloride is typically presented as a white crystalline powder. Its solubility profile indicates that it is soluble in organic solvents but has limited solubility in water, which affects its formulation for pharmaceutical applications.
The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light exposure. Its melting point and other thermodynamic properties are essential for determining appropriate storage conditions.
Pipazetate-d10 Hydrochloride serves primarily as a research tool in pharmacology and toxicology studies. Its deuterated nature makes it particularly valuable for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: